molecular formula C41H72O5 B052953 1-Stearoyl-2-arachidonoyl-SN-glycerol CAS No. 65914-84-3

1-Stearoyl-2-arachidonoyl-SN-glycerol

Cat. No. B052953
CAS RN: 65914-84-3
M. Wt: 645 g/mol
InChI Key: NSXLMTYRMFVYNT-IUJDHQGTSA-N
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Description

Synthesis Analysis

The synthesis of 1-Stearoyl-2-arachidonoyl-sn-glycerol involves the conversion from 2-O-[1'-(14)C]arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine using phospholipase C in a specific reaction environment, yielding high radiochemical purity and yield. This process highlights the controlled preparation of this lipid for further biological and chemical studies (Duclos et al., 2009).

Molecular Structure Analysis

This compound's structure is characterized by the presence of a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position of the glycerol backbone. This configuration is essential for its function as a signaling molecule and as a precursor to other biologically active molecules.

Chemical Reactions and Properties

This lipid undergoes enzymatic reactions, such as hydrolysis by lipoprotein lipase, producing 2-arachidonoylglycerol, a key endocannabinoid signaling molecule. The precise control of these reactions is crucial for maintaining lipid signaling pathways within biological systems (Duclos et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as its phase behavior and interaction with cellular membranes, have been studied using various techniques like differential scanning calorimetry and X-ray powder diffraction. These studies reveal complex phase behaviors and provide insights into how this lipid integrates into cellular structures and influences membrane dynamics (Hindenes et al., 2000).

Scientific Research Applications

  • Signaling Lipids in Neural Tissue

    This lipid is a major molecular species of 1,2-diacyl-sn-glycerol signaling lipids in neural tissue, important in cannabinoid receptor signaling and as a biosynthetic intermediate in lipid metabolism (Duclos et al., 2009).

  • Preparation and Synthesis Methods

    Various methods have been developed for the preparation and synthesis of this lipid and related di-O-acyl glycerol derivatives, which are essential for biochemical and medical research (Gaffney & Reese, 1997).

  • Incorporation into Cell Membranes

    Studies demonstrate that certain cells preferentially incorporate this lipid into specific phospholipids like phosphatidylinositol, which plays a role in cell signaling and membrane structure (Simpson et al., 1991).

  • Quantitation in Biological Systems

    Advanced methods like gas chromatography and mass spectrometry have been developed to quantify this lipid in biological systems, highlighting its role in cell signaling and function (Hubbard et al., 1996).

  • Role in Endocannabinoid System

    This lipid acts as a precursor for endocannabinoid 2-arachidonoylglycerol (2-AG), a significant signaling molecule in the endocannabinoid system, which is pivotal in various physiological processes (Duclos, 2010).

  • Release from Diacylglycerol in Cells

    The lipid's role in the release of arachidonic acid from diacylglycerol in human neutrophils has been studied, providing insights into its function in inflammation and immune response (Balsinde et al., 1991).

  • Inhibitor Screening on Enzymes

    It serves as a substrate in enzyme assays, aiding in the development of inhibitors with potential therapeutic applications, especially in the context of obesity and neurodegenerative diseases (van der Wel et al., 2015).

  • Physical Properties and Functions

    The physical properties of this lipid have been studied, providing insights into its role as a transmembrane signal molecule and its potential impact on membrane structure and cell signaling (Hindenes et al., 2000).

properties

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXLMTYRMFVYNT-IUJDHQGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286391
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

65914-84-3
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65914-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-arachidonoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Stearoyl-2-arachidonoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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